molecular formula C24H22N6O4 B2786047 Chembl4589670 CAS No. 1357870-02-0

Chembl4589670

Cat. No. B2786047
CAS RN: 1357870-02-0
M. Wt: 458.478
InChI Key: VAUMIDKIVVXFRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chembl4589670 is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a small molecule inhibitor that has been extensively studied for its mechanism of action and biochemical effects.

Scientific Research Applications

Biomedical Materials

Chembl4589670, as a chemical compound, could potentially be used in the field of biomedical materials. Biomedical polymers have been extensively developed for promising applications in a lot of biomedical fields, such as therapeutic medicine delivery, disease detection and diagnosis, biosensing, regenerative medicine, and disease treatment .

Electronic Materials

Chembl4589670 might also find applications in electronic materials. For instance, gas-sensing materials have seen significant development since the discovery of chemiresistive sensors . The impact of electrode material and interdigitated electrode structure (IDEs) geometry on sensing performance has yet to be fully explored .

Energy Materials

Energy materials is another potential field where Chembl4589670 could be applied. Phase change materials (PCMs) possess exceptional thermal storage properties, which ultimately reduce energy consumption by converting energy through their inherent phase change process . Biomass materials offer the advantages of wide availability, low cost, and a natural pore structure, making them suitable .

Analytical Chemistry

In the field of analytical chemistry, Chembl4589670 could potentially be used as a reference material. Analytical chemistry plays a crucial role in the quality control of raw materials, products, and processes, in the assessment of the formulation contamination, environmental pollution, and in the evaluation of sustainability .

Future Directions

For more information, you can explore the ChEMBL database . Keep in mind that this analysis is based on available data, and additional research may reveal new insights.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[11-(4-methylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O4/c1-15-4-6-16(7-5-15)19-13-20-23-27-30(24(32)28(23)10-11-29(20)26-19)14-22(31)25-18-9-8-17(33-2)12-21(18)34-3/h4-13H,14H2,1-3H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUMIDKIVVXFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=C(C=C(C=C5)OC)OC)C3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 56685270

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